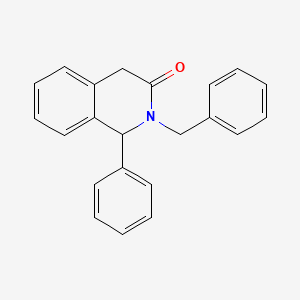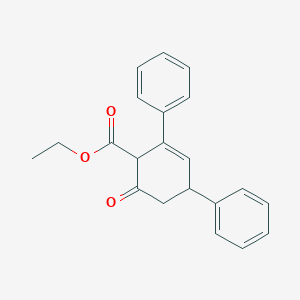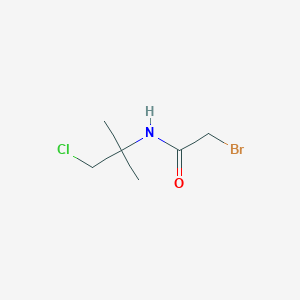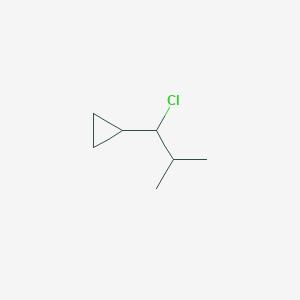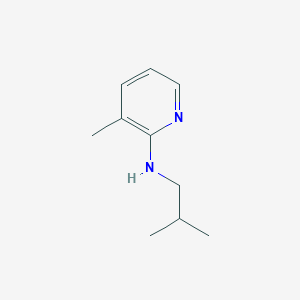
Bis(diphenylmethyl) (1-hydroxy-2-methylpropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(diphenylmethyl) (1-hydroxy-2-methylpropyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diphenylmethyl) (1-hydroxy-2-methylpropyl)phosphonate typically involves the reaction of diphenylmethylphosphine with 1-hydroxy-2-methylpropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(diphenylmethyl) (1-hydroxy-2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of this compound. These products have different chemical and physical properties, making them useful for various applications .
Wissenschaftliche Forschungsanwendungen
Bis(diphenylmethyl) (1-hydroxy-2-methylpropyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Bis(diphenylmethyl) (1-hydroxy-2-methylpropyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Bis(diphenylmethyl) (1-hydroxy-2-methylpropyl)phosphonate include other organophosphorus compounds, such as:
- Dimethylphenylphosphine
- Triphenylphosphine
- Diphenylmethylphosphine
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
89865-24-7 |
|---|---|
Molekularformel |
C30H31O4P |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
1-dibenzhydryloxyphosphoryl-2-methylpropan-1-ol |
InChI |
InChI=1S/C30H31O4P/c1-23(2)30(31)35(32,33-28(24-15-7-3-8-16-24)25-17-9-4-10-18-25)34-29(26-19-11-5-12-20-26)27-21-13-6-14-22-27/h3-23,28-31H,1-2H3 |
InChI-Schlüssel |
HLWSYVPLFCPAOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(O)P(=O)(OC(C1=CC=CC=C1)C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
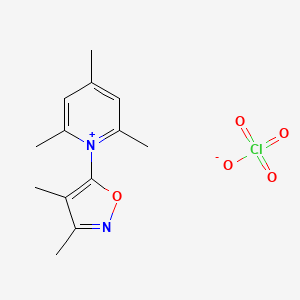
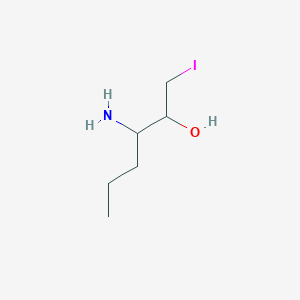
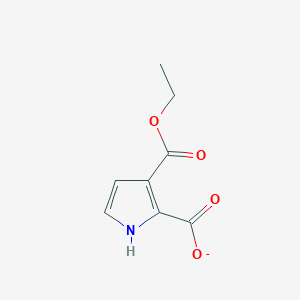
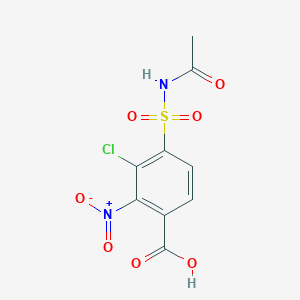

![1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole](/img/structure/B14385566.png)
